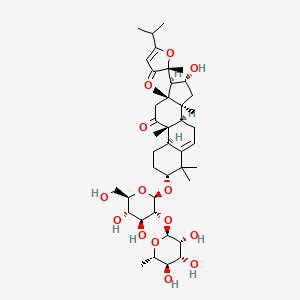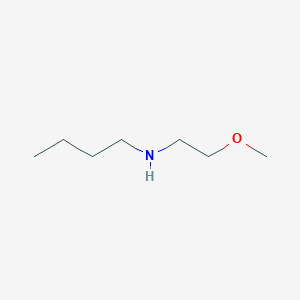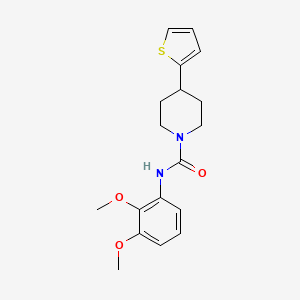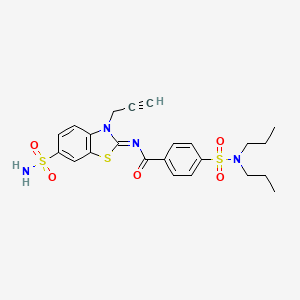
ピクフェルタラエニン IB
概要
説明
ピクリフェルタラエニン IBは、ピクリフェルタラエ (Picriafel-terrae Lour)から抽出されたトリテルペノイド化合物です。この化合物は、神経系におけるアセチルコリンを分解する酵素であるアセチルコリンエステラーゼの阻害効果で知られています。 ピクリフェルタラエニン IBは、ヘルペス感染症、癌、炎症の治療において可能性を示しています .
科学的研究の応用
ピクリフェルタラエニン IBは、幅広い科学研究応用を持っています:
化学: トリテルペノイド化学と反応を研究するためのモデル化合物として使用されます。
生物学: アセチルコリンエステラーゼを阻害する役割を調べられており、アルツハイマー病などの神経変性疾患の治療のための潜在的な候補となっています.
医学: 抗炎症作用、抗癌作用、抗ヘルペス作用が検討されています
産業: 新規医薬品や治療薬の開発に利用されます。
作用機序
ピクリフェルタラエニン IBは、主に神経系におけるアセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害することで、その効果を発揮します。 この酵素を阻害することで、ピクリフェルタラエニン IBはアセチルコリンのレベルを上昇させ、コリン作動性伝達を強化し、認知機能を改善することができます . このメカニズムは、特にアルツハイマー病などの神経変性疾患の文脈において関連しています。
類似化合物:
- ピクリフェルタラエニン IA
- ピクリフェルタラエニン IV
- ピクリフェルタラエニン X
- ピクリフェルタラエニン XI
比較: ピクリフェルタラエニン IBは、これらの化合物の中で、アセチルコリンエステラーゼに対する特異的な阻害効果と、ヘルペス感染症、癌、炎症の治療における潜在的な治療用途を持つ点で独特です . 他の類似化合物もアセチルコリンエステラーゼ阻害活性を示していますが、ピクリフェルタラエニン IBはより強い阻害効果とより幅広い治療の可能性を示しています .
生化学分析
Biochemical Properties
Picfeltarraenin IB is an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Picfeltarraenin IB can potentially increase the concentration of acetylcholine in the body, which could have various effects on the nervous system.
Cellular Effects
For example, it could potentially affect cell signaling pathways related to acetylcholine, impact gene expression of enzymes and proteins involved in acetylcholine metabolism, and influence overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of Picfeltarraenin IB primarily involves its interaction with AChE. As an AChE inhibitor, Picfeltarraenin IB binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can influence various biological processes, including nerve impulse transmission and muscle contraction .
Metabolic Pathways
Given its role as an AChE inhibitor, it is likely involved in pathways related to acetylcholine metabolism .
準備方法
合成経路と反応条件: ピクリフェルタラエニン IBは、通常、ピクリフェルタラエ (Picriafel-terrae Lour)から抽出されます。 抽出プロセスには、植物の部分(葉、茎、根)を乾燥させ、その後、室温でメタノールを用いて超音波処理を行うことが含まれます . メタノール抽出物は、その後、様々なクロマトグラフィー技術を用いて、ピクリフェルタラエニン IBを単離されます。
工業生産方法: ピクリフェルタラエニン IBの工業生産は、同様の抽出方法に基づいていますが、より大規模に行われます。 植物材料はバルクで処理され、高速液体クロマトグラフィー (HPLC)などの高度なクロマトグラフィー技術が用いられて、化合物を精製されます .
化学反応の分析
反応の種類: ピクリフェルタラエニン IBは、以下のいくつかの種類の化学反応を起こします:
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: この反応は、ある原子または原子団が別の原子または原子団に置き換わる反応です。一般的な試薬には、ハロゲンと求核剤があります。
一般的な試薬と条件:
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下での塩素または臭素などのハロゲン。
主要な生成物: これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。例えば、酸化によって様々な酸素化誘導体が得られる可能性があり、還元によってピクリフェルタラエニン IBの異なる水素化形態が得られる可能性があります。
類似化合物との比較
- Picfeltarraenin IA
- Picfeltarraenin IV
- Picfeltarraenin X
- Picfeltarraenin XI
Comparison: Picfeltarraenin IB is unique among these compounds due to its specific inhibitory effects on acetylcholinesterase and its potential therapeutic applications in treating herpes infections, cancer, and inflammation . While other similar compounds also exhibit acetylcholinesterase inhibitory activity, Picfeltarraenin IB has shown stronger inhibition and broader therapeutic potential .
特性
IUPAC Name |
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19-,21+,22+,24+,25-,28+,29-,30+,31+,32-,33+,34+,35-,36-,37-,39-,40+,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQJYHITIWJZQN-UGBBSPHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Picfeltarraenin IB?
A1: Research has primarily focused on Picfeltarraenin IB's ability to inhibit acetylcholinesterase (AChE) [2] and complement pathways [3]. AChE inhibition is a key mechanism for drugs targeting Alzheimer's disease, while complement inhibition holds potential for treating inflammatory and autoimmune disorders.
Q2: How does Picfeltarraenin IB compare to other known inhibitors of its target proteins?
A2: Picfeltarraenin IB, along with other picfeltarraenins from P. fel-terrae, exhibited stronger AChE inhibitory activity than Tacrine, a known AChE inhibitor [2]. Regarding complement inhibition, Picfeltarraenin IB showed activity comparable to other cucurbitacin glycosides isolated from the same plant [3].
Q3: Can you elaborate on the structural characterization of Picfeltarraenin IB?
A3: Picfeltarraenin IB is characterized by its cucurbitacin skeleton with a sugar moiety attached. While specific spectroscopic data might vary between publications, researchers commonly utilize MS and NMR spectroscopy to confirm its structure [3].
Q4: What analytical techniques are commonly employed to study Picfeltarraenin IB?
A4: Researchers utilize a range of techniques, including:
Q5: Are there any studies on the structure-activity relationship (SAR) of Picfeltarraenin IB and its analogues?
A5: While specific SAR studies focusing solely on Picfeltarraenin IB might be limited, research on related cucurbitacin glycosides suggests that the sugar moiety and its specific attachment point can significantly influence biological activity [3]. Further investigations are needed to fully elucidate the SAR of Picfeltarraenin IB.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)
![1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-tert-butylurea](/img/structure/B2370215.png)

![2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate](/img/structure/B2370218.png)


![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)
![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

![2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2370230.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2370234.png)
